N-((4-(2-cyanophenyl)-1-piperazinyl)methyl)-3-methylbenzamide
Overview
Description
N-[[4-(2-cyanophenyl)-1-piperazinyl]methyl]-3-methylbenzamide is a member of piperazines.
Scientific Research Applications
Synthetic Opioid Analysis : N-((4-(2-cyanophenyl)-1-piperazinyl)methyl)-3-methylbenzamide and related compounds have been studied in the context of synthetic opioids. Such research is crucial for understanding the properties and risks associated with new psychoactive substances, including their analgesic properties and potential for abuse (Elliott, Brandt, & Smith, 2016).
Pharmacological Applications : Some derivatives of this compound have been explored for their pharmacological properties. For example, PD-168077, a derivative, acts as a selective D4 dopamine receptor agonist and influences penile erection when injected into specific areas of male rats' brains (Melis et al., 2005).
Medicinal Chemistry and Drug Design : The chemical properties and reactions of related benzamide compounds have been studied for drug design and synthesis. Such research assists in the development of novel medications, particularly in the area of kinase inhibitors and treatment of diseases like diabetes (Russell et al., 2015).
Understanding Metabolic Pathways : The metabolic pathways and chemical reactions of related benzamide compounds have been investigated. This research provides insights into how such compounds are processed in biological systems, which is essential for understanding their pharmacokinetics and potential therapeutic applications (Iley & Tolando, 2000).
Analytical Chemistry and Forensic Analysis : The compound and its derivatives have applications in analytical chemistry, particularly in the detection and analysis of new psychoactive substances. Such research is critical for law enforcement and public health agencies to identify and control potentially harmful substances (Kancherla et al., 2018).
Properties
IUPAC Name |
N-[[4-(2-cyanophenyl)piperazin-1-yl]methyl]-3-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-16-5-4-7-17(13-16)20(25)22-15-23-9-11-24(12-10-23)19-8-3-2-6-18(19)14-21/h2-8,13H,9-12,15H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNULYRGWTFLJQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCN2CCN(CC2)C3=CC=CC=C3C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044007 | |
Record name | N-((4-(2-Cyanophenyl)piperazin-1-yl)methyl)-3-methyl-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190383-31-4 | |
Record name | PD-168077 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190383314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-((4-(2-Cyanophenyl)piperazin-1-yl)methyl)-3-methyl-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PD-168077 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A5XS99U8Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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